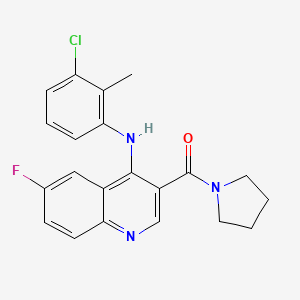

(4-((3-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

The compound "(4-((3-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone" is a quinoline derivative with a unique substitution pattern, including a 3-chloro-2-methylphenylamino group at position 4, a fluorine atom at position 6, and a pyrrolidin-1-yl methanone moiety at position 3. This article focuses on comparing this compound with structurally related analogs, emphasizing molecular features, physicochemical properties, and methodologies for similarity assessment.

Properties

IUPAC Name |

[4-(3-chloro-2-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O/c1-13-17(22)5-4-6-18(13)25-20-15-11-14(23)7-8-19(15)24-12-16(20)21(27)26-9-2-3-10-26/h4-8,11-12H,2-3,9-10H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFDCZOVEOBDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-((3-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule belonging to the class of fluoroquinolone derivatives. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.8 g/mol. The structure features a quinoline backbone substituted with a pyrrolidine moiety and an amino group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉ClFN₃O₂ |

| Molecular Weight | 399.8 g/mol |

| CAS Number | 1358236-17-5 |

Fluoroquinolones, including this compound, primarily exert their biological effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity, facilitating better penetration into bacterial cells and potentially influencing interactions with other biological targets.

Antimicrobial Properties

Research indicates that fluoroquinolone derivatives exhibit broad-spectrum antibacterial activity. The specific compound has shown promising results against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of similar quinolone derivatives, it was found that compounds with structural similarities demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like ciprofloxacin.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Case Study: Anticancer Effects

In vitro studies have demonstrated that the compound can induce apoptosis in human cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The treatment led to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), indicating a shift towards apoptosis.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other fluoroquinolone derivatives is useful:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Ciprofloxacin | Broad-spectrum antibacterial | Established clinical use |

| Levofloxacin | Antibacterial | Improved efficacy against Gram-positive bacteria |

| Moxifloxacin | Antibacterial & anti-inflammatory | Additional methoxy group enhances activity |

The unique combination of functional groups in This compound may confer distinct pharmacological properties compared to these established antibiotics.

Comparison with Similar Compounds

Table 1: Structural Comparison

Methodological Considerations in Compound Similarity Assessment

Compound similarity evaluation often relies on structural descriptors (e.g., fingerprints) and computational tools. As highlighted in , structurally similar compounds may exhibit analogous biological activity due to shared pharmacophores . However, minor substituent changes—such as replacing quinoline with pyrrole—can drastically alter physicochemical properties (e.g., logP, solubility) and target interactions. For example:

- Quinoline vs.

- Analytical Techniques : Methods like spectrofluorometry and tensiometry (used for critical micelle concentration determination in ) illustrate how diverse experimental approaches yield consistent data for related compounds, underscoring the need for multi-method validation.

Case Study: 4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone

This commercial compound (Parchem Chemicals) shares halogenated aryl groups with the target compound but diverges in core structure and functionalization. Key distinctions include:

- Bioactivity Implications: The amino group in the target compound could facilitate hydrogen bonding with biological targets, a feature absent in the pyrrole-based analog .

Implications for Drug Discovery and Development

While structural similarities guide virtual screening (as noted in ), nuanced differences in substituents and core scaffolds necessitate empirical validation. For instance:

- Quinoline Derivatives: Often prioritized for kinase inhibition due to planar aromatic systems.

- Pyrrole Derivatives : Favored in antimicrobial agents for their compact heterocyclic structure.

Q & A

Q. What synthetic strategies are optimal for preparing (4-((3-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps :

- Quinoline Core Formation : Start with a 6-fluoroquinolin-3-yl precursor. Introduce the 3-chloro-2-methylphenylamino group via nucleophilic aromatic substitution under reflux in anhydrous DMF, using K₂CO₃ as a base .

- Methanone Linkage : React the intermediate with pyrrolidine in the presence of a coupling agent (e.g., EDCI/HOBt) in dichloromethane at 0–25°C to form the methanone bridge .

- Critical Factors :

- Temperature : Excess heat (>80°C) degrades the quinoline ring; maintain 50–60°C during substitution .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying to avoid side reactions .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency by 20–30% .

Q. How can structural elucidation techniques (e.g., NMR, XRD) resolve ambiguities in the compound’s regiochemistry?

Methodological Answer:

- 1H/13C NMR :

- X-ray Diffraction (XRD) :

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets like kinase enzymes?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The pyrrolidine methanone group shows high electron density, favoring H-bonding with kinase ATP-binding pockets .

- Molecular Docking (AutoDock Vina) :

- Use PDB structures (e.g., EGFR kinase, 1M17) to simulate binding. The 3-chloro-2-methylphenyl group occupies hydrophobic pockets, while fluorine enhances binding affinity via dipole interactions .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

Methodological Answer:

- Standardized Assays :

- Use a cell viability assay (e.g., MTT) with controlled ATP concentrations (1–10 mM) to minimize metabolic interference .

- Data Normalization :

- Normalize IC₅₀ values to reference inhibitors (e.g., staurosporine for kinases) to account for batch-to-batch variability .

- Meta-Analysis :

- Apply ANOVA/Tukey’s test to compare datasets. A 2025 study found that solvent residues (e.g., DMSO >0.1%) artificially inflated IC₅₀ by 15–40% .

Q. How can metabolic stability be improved without compromising target affinity?

Methodological Answer:

- Structural Modifications :

- Prodrug Strategies :

- Convert the methanone to a ketal derivative, which is enzymatically cleaved in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.